molecular formula C11H13N3O B599983 4-(Piperazin-1-yl)benzo[d]oxazole CAS No. 105684-82-0

4-(Piperazin-1-yl)benzo[d]oxazole

Cat. No.: B599983
CAS No.: 105684-82-0
M. Wt: 203.245
InChI Key: ABQLIOHPHGHDFE-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the cyclization to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Piperazin-1-yl)benzo[d]oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Piperazin-1-yl)benzo[d]oxazole is unique due to its combination of the benzoxazole ring with a piperazine moiety, which imparts distinct biological activities. This structural uniqueness allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

4-(Piperazin-1-yl)benzo[d]oxazole (CAS No. 105684-82-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperazine moiety linked to a benzo[d]oxazole ring, which contributes to its pharmacological properties. The synthesis of this compound typically involves the reaction of piperazine with appropriate benzo[d]oxazole derivatives, utilizing various catalysts and solvents to optimize yield and purity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. In vitro assays indicated that these derivatives can induce apoptosis in cancer cells, with IC50 values ranging from 25.72 ± 3.95 μM for MCF cell lines to lower values for more potent variants .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
Compound 1MCF25.72 ± 3.95
Compound 2U8745.2 ± 13.0
Compound 3Murine leukemia1.6 ± 0.9

Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal activities. Various studies have reported that derivatives exhibit significant inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values show that some derivatives are effective at concentrations as low as 0.8 µg/ml against certain fungal strains .

Table 2: Antimicrobial Activity of Derivatives

CompoundBacteria/FungusMIC (µg/ml)
Compound AS. aureus0.015
Compound BE. coli10
Compound CC. albicans1.6

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antitumor Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
  • Antimicrobial Mechanism : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, while antifungal effects could relate to the inhibition of ergosterol biosynthesis .

Case Studies

Several case studies have provided insights into the efficacy of this compound in vivo:

  • Tumor Growth Suppression : In a murine model, treatment with a derivative led to significant tumor growth suppression compared to control groups, demonstrating its potential as an anticancer agent.
  • Infection Models : In models of bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates in infected subjects .

Properties

IUPAC Name

4-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLIOHPHGHDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743404
Record name 4-(Piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105684-82-0
Record name 4-(Piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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